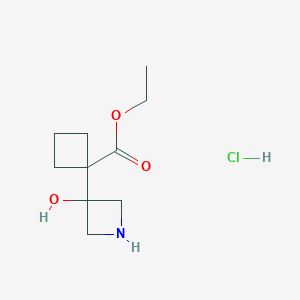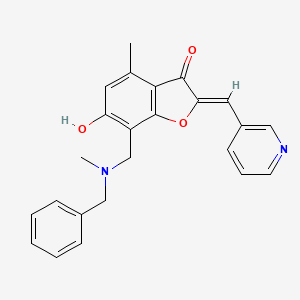
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Midrange Affinity Fluorescent Zn(II) Sensors
Fluorescent sensors based on Zinpyr family, such as ZP9 and ZP10, have been developed for Zn(II) detection. These sensors exhibit significant fluorescence turn-on in response to Zn(II) addition and demonstrate improved selectivity for Zn(II) over other metal ions. Confocal microscopy studies indicate their potential for biological imaging applications, showcasing their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2006).
Zinc Complexes as Catalysts for Aldol Reactions
Zinc complexes synthesized with multidentate nitrogen ligands have shown to be effective catalysts for aldol reactions, mimicking the active site of zinc-dependent class II aldolases. These complexes facilitate the coupling of 2-hydroxyacetophenone and benzaldehyde at room temperature, achieving up to 60% yield. This research underscores the utility of zinc complexes in catalyzing organic reactions, thereby contributing to the field of synthetic chemistry (Darbre et al., 2002).
Luminescent Coordination Polymers
Luminescent coordination polymers constructed from Zn(II) and Cd(II) with tetrazole-based ligands have been explored for their structural uniqueness and fluorescence properties. These materials exhibit strong luminescence and hold potential for applications in sensing, light-emitting devices, and as markers in biological imaging. The research highlights the versatility of coordination polymers in creating functional materials for various technological applications (Jiang et al., 2004).
Photocatalytic Degradation of Organic Dyes
Zn(II) coordination polymers have been synthesized and applied as catalysts for the photodegradation of organic dyes in water. These polymers exhibit good photocatalytic activity, offering a promising approach for the removal of pollutants from aqueous environments. This research contributes to the development of sustainable and efficient methods for water purification (Liu et al., 2016).
Propiedades
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-11-20(27)19(15-26(2)14-17-7-4-3-5-8-17)24-22(16)23(28)21(29-24)12-18-9-6-10-25-13-18/h3-13,27H,14-15H2,1-2H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRFJCQIUFXQV-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

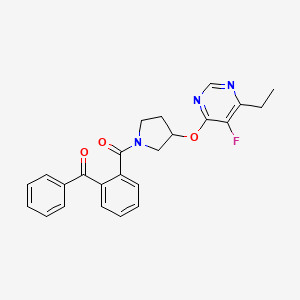
![3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2543694.png)
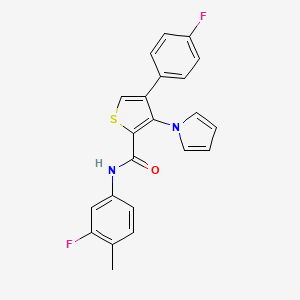
![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)
![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)
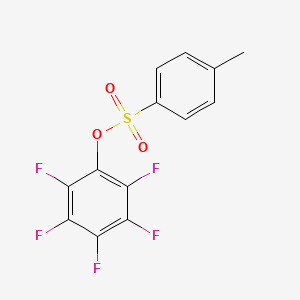
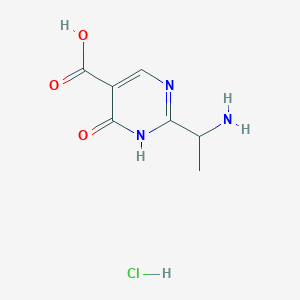
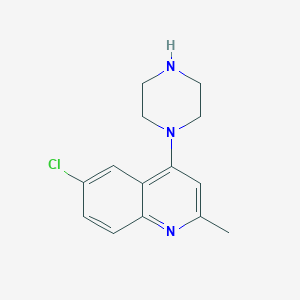
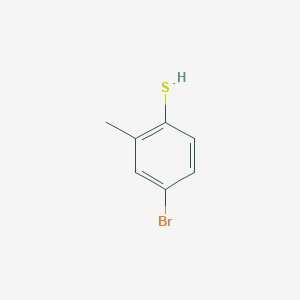
![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)
![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
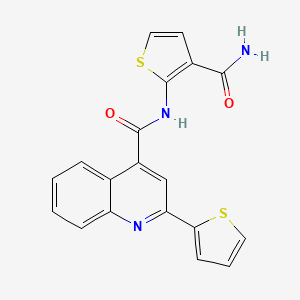
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)
